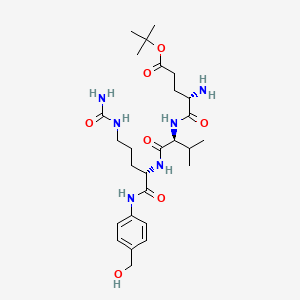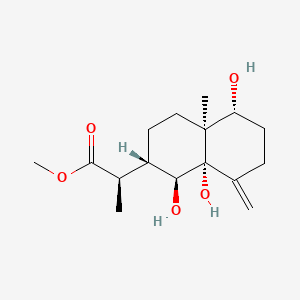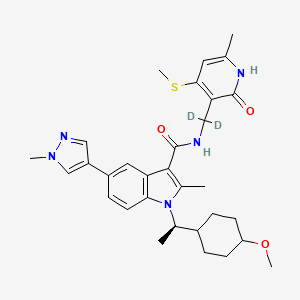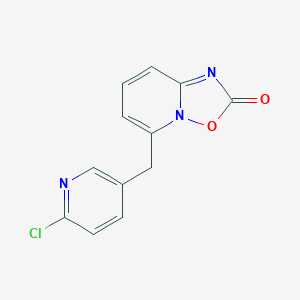
Hydroxy Tipelukast-d6 (sodium)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydroxy Tipelukast-d6 (sodium) is a deuterium-labeled derivative of Hydroxy Tipelukast sodium. This compound is primarily used in scientific research, particularly in the fields of pharmacokinetics and drug metabolism. The incorporation of deuterium, a stable isotope of hydrogen, into the molecular structure of Hydroxy Tipelukast enhances its stability and allows for more precise tracking in biological systems .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxy Tipelukast-d6 (sodium) involves the deuteration of Hydroxy Tipelukast sodium. Deuteration is achieved by replacing hydrogen atoms with deuterium atoms in the molecular structure. This process typically involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium .
Industrial Production Methods
Industrial production of Hydroxy Tipelukast-d6 (sodium) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure the purity and consistency of the final product. Quality control measures are implemented to verify the deuterium content and overall quality of the compound .
化学反応の分析
Types of Reactions
Hydroxy Tipelukast-d6 (sodium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions involve the replacement of functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvent environments to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce reduced forms of the compound, and substitution reactions can result in various substituted derivatives .
科学的研究の応用
Hydroxy Tipelukast-d6 (sodium) has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studies involving reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to track the distribution and breakdown of drugs in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand drug absorption, distribution, metabolism, and excretion.
作用機序
Hydroxy Tipelukast-d6 (sodium) exerts its effects by acting as a leukotriene receptor antagonist. It binds to leukotriene receptors, blocking the action of leukotrienes, which are inflammatory mediators. This mechanism helps reduce inflammation and is particularly useful in conditions such as asthma and allergic rhinitis. The deuterium labeling allows for precise tracking of the compound in biological systems, providing valuable insights into its pharmacokinetics and metabolism .
類似化合物との比較
Similar Compounds
Hydroxy Tipelukast sodium: The non-deuterated form of Hydroxy Tipelukast-d6 (sodium).
Tipelukast: Another leukotriene receptor antagonist with similar anti-inflammatory properties.
Uniqueness
Hydroxy Tipelukast-d6 (sodium) is unique due to its deuterium labeling, which enhances its stability and allows for more precise tracking in biological systems. This makes it particularly valuable in pharmacokinetic and metabolic studies, where accurate measurement of drug distribution and breakdown is crucial .
特性
分子式 |
C29H39NaO7S |
|---|---|
分子量 |
560.7 g/mol |
IUPAC名 |
sodium;4-[3-[3-(4-acetyl-3-hydroxy-2-propylphenyl)sulfanyl-1,1,2,2,3,3-hexadeuteriopropoxy]-6-(1-hydroxyethyl)-2-propylphenoxy]butanoate |
InChI |
InChI=1S/C29H40O7S.Na/c1-5-9-23-25(14-12-22(20(4)31)29(23)36-16-7-11-27(32)33)35-17-8-18-37-26-15-13-21(19(3)30)28(34)24(26)10-6-2;/h12-15,20,31,34H,5-11,16-18H2,1-4H3,(H,32,33);/q;+1/p-1/i8D2,17D2,18D2; |
InChIキー |
IGXGSDAMVCMWSQ-TWVPJIPGSA-M |
異性体SMILES |
[2H]C([2H])(C([2H])([2H])OC1=C(C(=C(C=C1)C(C)O)OCCCC(=O)[O-])CCC)C([2H])([2H])SC2=C(C(=C(C=C2)C(=O)C)O)CCC.[Na+] |
正規SMILES |
CCCC1=C(C=CC(=C1OCCCC(=O)[O-])C(C)O)OCCCSC2=C(C(=C(C=C2)C(=O)C)O)CCC.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![(2R,3S,5R)-5-[6-(ethylamino)purin-9-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-ol](/img/structure/B12407096.png)







